

Technical Guide: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B597283

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InChI Key: QDGAEYSYYWYJHX-UHFFFAOYSA-N

This in-depth technical guide provides comprehensive information on **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** for researchers, scientists, and professionals in drug development. The guide covers its physicochemical properties, a detailed experimental protocol for its synthesis, and the broader biological context of bromo-pyrazole derivatives.

Physicochemical and Safety Data

While extensive experimental data for **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** is not widely available in public literature, the following information has been compiled from supplier data and computational predictions. It is recommended that users independently verify these properties.

Property	Value	Source
Molecular Formula	C ₇ H ₉ BrN ₂	[1]
Molecular Weight	201.067 g/mol	[1]
Physical Form	Liquid	[2]
Purity	96%	[2]
Storage Conditions	Sealed in dry, 2-8°C	[2]
InChI Key	QDGAEYSYYWYJHX- UHFFFAOYSA-N	[1][2]

Safety Information:

Hazard Class	Description
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P280, P301+P312, P302+P352, P305+P351+P338

This data is based on supplier safety information and should be used as a guide. A full safety data sheet (SDS) should be consulted before handling.

Data for Structurally Related Analogs

For comparative purposes and to provide further context for researchers, the following tables summarize the experimental data for two closely related structural analogs: 4-Bromo-1-cyclopropyl-1H-pyrazole and 4-Bromo-1-methyl-1H-pyrazole.

Table 1: Physicochemical Properties of 4-Bromo-1-cyclopropyl-1H-pyrazole

Property	Value
Molecular Formula	C ₆ H ₇ BrN ₂
Molecular Weight	187.04 g/mol
Physical Form	Liquid
Purity	>97%

Note: This information is compiled from chemical supplier and database entries.

Table 2: Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole

Property	Value
Molecular Formula	C ₄ H ₅ BrN ₂
Molecular Weight	161.00 g/mol
Physical Form	Liquid
Boiling Point	185-188 °C at 760 mmHg
Density	1.558 g/mL at 25 °C
Refractive Index (n _{20/D})	1.531

Note: This information is compiled from chemical supplier and database entries.

Experimental Protocols

Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole[1]

This protocol outlines a common method for the N-alkylation of 4-bromo-1H-pyrazole.

Materials:

- 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)

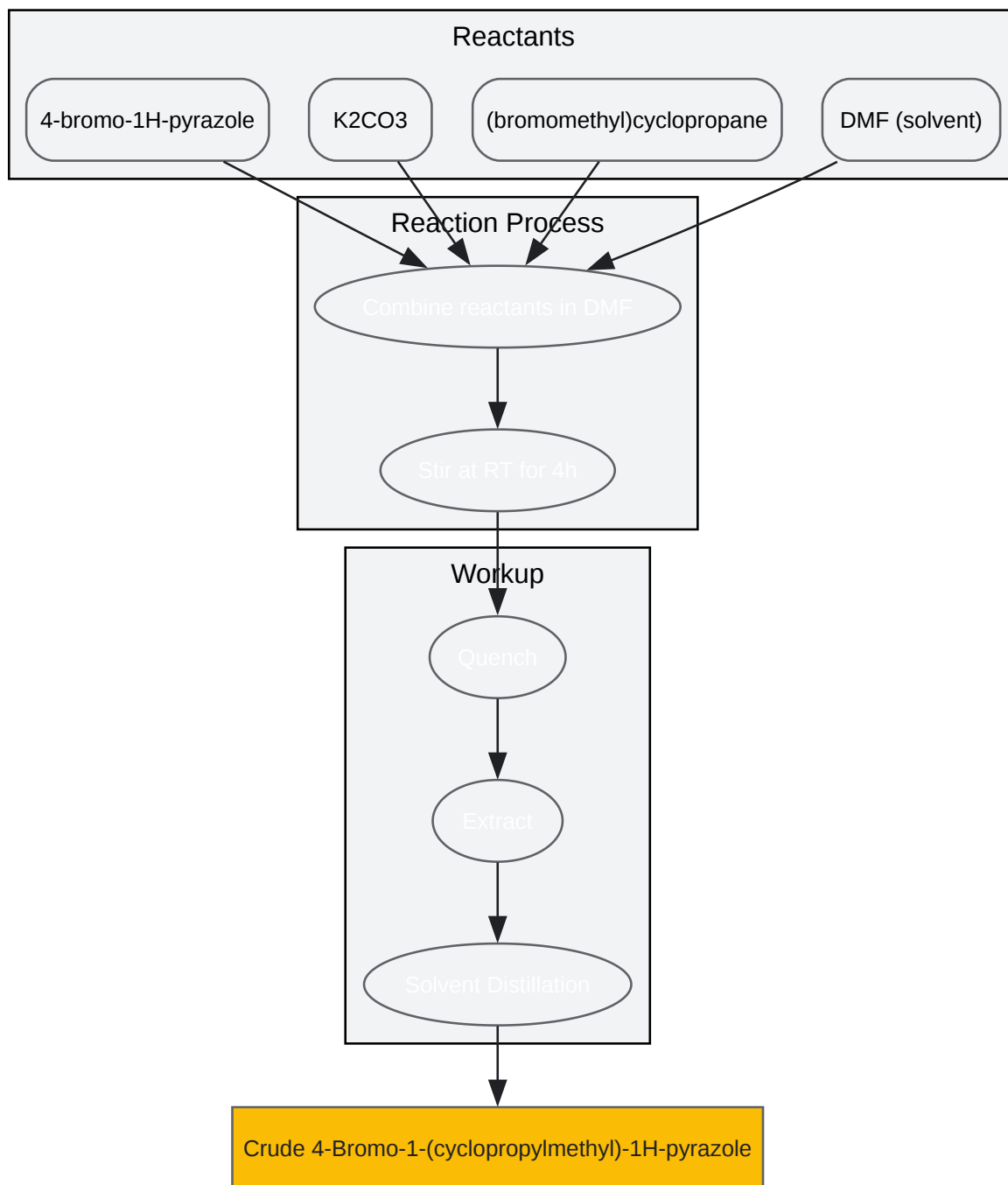
- Potassium carbonate (K_2CO_3) (0.19 g, 1.36 mmol, 2 eq.)
- (Bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.)
- Dimethylformamide (DMF) (20 ml)

Procedure:

- To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.
- Stir the reaction mixture at room temperature for 4 hours.
- Upon completion, quench the reaction mixture.
- Perform an extraction as detailed in related standard procedures.
- Distill off the solvent to afford the crude product (0.15 g).

Workflow Diagram:

Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

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Caption: Synthetic workflow for **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**.

Biological and Pharmaceutical Context

While specific biological activity for **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** has not been documented in readily available literature, the 4-bromo-1H-pyrazole scaffold is of significant interest in pharmaceutical research.

Derivatives of 4-bromo-1H-pyrazole are key intermediates in the synthesis of a wide range of biologically active compounds. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse functional groups to modulate the pharmacological properties of the final molecules.

Pyrazole derivatives, in general, have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] The parent compound, 4-bromo-1H-pyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in research related to alcohol metabolism disorders. Furthermore, it has been utilized in mutagenicity studies, highlighting its role in the toxicological assessment of new chemical entities.

A patent search reveals that **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** is mentioned in patents related to the synthesis of novel compounds, indicating its use as a building block in the development of new chemical entities, potentially for therapeutic applications.[1]

Given the established importance of the bromo-pyrazole moiety, **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** represents a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological activities of this compound and its derivatives.

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